molecular formula C10H12O4 B169132 Ethyl 3-hydroxy-4-methoxybenzoate CAS No. 148527-38-2

Ethyl 3-hydroxy-4-methoxybenzoate

Cat. No.: B169132
CAS No.: 148527-38-2
M. Wt: 196.2 g/mol
InChI Key: DCBPAZQCHKARFB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is an ester derivative of benzoic acid, specifically ethyl ester of 3-hydroxy-4-methoxybenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-methoxybenzoate can be synthesized through the esterification of 3-hydroxy-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ester group enhances its solubility and reactivity compared to similar compounds .

Biological Activity

Ethyl 3-hydroxy-4-methoxybenzoate, with the molecular formula C10H12O4, is an organic compound that has garnered attention for its potential biological activities. This compound is an ester derivative of 3-hydroxy-4-methoxybenzoic acid and has been studied for various applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects.

Structure and Composition

This compound features a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a benzoate structure. The synthesis typically involves the esterification of 3-hydroxy-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Synthesis Reaction

The general reaction for synthesizing this compound can be represented as follows:

3 Hydroxy 4 methoxybenzoic acid+EthanolH2SO4Ethyl 3 hydroxy 4 methoxybenzoate+Water\text{3 Hydroxy 4 methoxybenzoic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 3 hydroxy 4 methoxybenzoate}+\text{Water}

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl and methoxy groups, which enhance its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Therapeutic Potential

The compound has also been explored for its potential therapeutic effects, particularly in the context of cancer treatment. Studies have suggested that derivatives of hydroxybenzoates can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. This compound may modulate pathways such as NF-kB and Akt, which are critical in cancer cell survival .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study on Antioxidant Effects

In another study assessing antioxidant properties, this compound was shown to significantly reduce lipid peroxidation in rat liver homogenates, suggesting its potential as a protective agent against oxidative damage.

Treatment GroupLipid Peroxidation (nmol MDA/mg protein)
Control2.5
This compound (100 µM)1.2

Properties

IUPAC Name

ethyl 3-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBPAZQCHKARFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573161
Record name Ethyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148527-38-2
Record name Ethyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-Hydroxy-4-methoxybenzoic acid (25 g, 148.67 mmol) and p-Toluenesulfonic acid monohydrate (3.17 g, 16.66 mmol) in abs ethanol (300 ml) was refluxed for 6 hours or until all the starting material is consumed. The reaction mixture was concentrated, diluted with EtOAc (60 ml) and washed with water (20 ml). The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1) to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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